molecular formula C20H25N3O4S2 B2413443 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide CAS No. 941879-50-1

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide

Cat. No.: B2413443
CAS No.: 941879-50-1
M. Wt: 435.56
InChI Key: HMIVEVNCXHINTB-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H25N3O4S2 and its molecular weight is 435.56. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S2/c1-14-18(19(24)21-13-12-15-6-4-3-5-7-15)28-20(22-14)23-29(25,26)17-10-8-16(27-2)9-11-17/h6,8-11H,3-5,7,12-13H2,1-2H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIVEVNCXHINTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NCCC3=CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of lysine acetyltransferases (KATs) within the MYST family. These enzymes are crucial for various cellular processes, including gene regulation and DNA repair, which positions this compound as a promising candidate for therapeutic applications in cancer treatment and other diseases associated with dysregulated gene expression.

Chemical Structure and Properties

The compound features a thiazole ring, a sulfonamide group, and a cyclohexene moiety. Its unique structural attributes contribute to its biological activity and potential pharmacological applications.

  • Molecular Formula : C17H23N3O3S
  • Molecular Weight : 345.45 g/mol
  • CAS Number : [Not specified in provided data]

This compound acts primarily by inhibiting KATs, which play a significant role in histone acetylation. This inhibition can lead to altered gene expression patterns, making it a potential therapeutic agent in conditions where KAT activity is dysregulated.

Inhibition of Lysine Acetyltransferases (KATs)

KATs are involved in the acetylation of histones, which influences gene expression and cellular metabolism. The inhibition of these enzymes by the compound can have several therapeutic implications:

  • Cancer Treatment : By modulating gene expression, the compound may inhibit tumor growth and induce apoptosis in cancer cells.
  • Epigenetic Regulation : The ability to influence epigenetic factors positions this compound as a lead for developing new drugs targeting various diseases linked to epigenetic changes.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound against structurally related compounds:

Compound NameStructure/FeaturesBiological ActivityUniqueness
N-(4-cyclohexenyl)-benzenesulfonamideSimilar sulfonamide structureKAT inhibitionLacks thiazole ring
5-Ethyl-2-methoxybenzenesulfonamideSulfonamide with methoxy groupAnticancer activityNo cyclohexene or thiazole
4-MethoxyphenylsulfonamideBasic sulfonamide structureAntibacterial activitySimpler structure, no thiazole or cyclohexene

This table illustrates that while there are compounds with similar functionalities, the unique combination of features in this compound may confer distinct advantages in specific therapeutic contexts.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Key findings include:

  • Synthesis Techniques : Multi-step organic reactions have been employed to synthesize the compound effectively, allowing for precise control over its chemical structure, which is crucial for optimizing biological properties.
  • In Vitro Studies : Preliminary in vitro studies indicate that this compound exhibits significant inhibitory activity against KATs, leading to altered acetylation patterns in histones.
  • Potential Applications : The compound shows promise not only in oncology but also in treating other diseases where KAT dysregulation is implicated.

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